Advanced Applications and Synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS 246240-10-8) in Targeted Drug Design
Advanced Applications and Synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS 246240-10-8) in Targeted Drug Design
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate bifunctional linkers for their utility in complex molecular assemblies, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS 246240-10-8) stands out as a highly versatile, orthogonally protected building block. This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic protocols for deploying this compound in advanced drug discovery workflows.
Physicochemical and Safety Profiling
Before integrating any building block into a synthetic pipeline, a rigorous assessment of its physical properties and safety profile is mandatory. The following data summarizes the core parameters of CAS 246240-10-8[1].
| Property | Value / Description |
| Chemical Name | tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate |
| CAS Number | 246240-10-8 |
| Molecular Formula | C13H20N2O3 |
| Molecular Weight | 252.31 g/mol |
| Purity Standard | ≥ 98% (Typical commercial grade) |
| Storage Conditions | 2-8°C, protect from light, keep tightly sealed |
| GHS Classification | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Causality in Handling: The compound must be stored at 2-8°C and protected from light[1]. The electron-rich aniline moiety is susceptible to air oxidation and photo-degradation, which can lead to the formation of colored azo or quinone-imine impurities. These impurities can interfere with downstream photometric assays or drastically reduce coupling yields during library synthesis.
Structural Rationale: The Logic of Orthogonal Reactivity
The architectural brilliance of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate lies in its bifunctionality, designed specifically for stepwise, controlled conjugations.
-
The Aniline Moiety: The primary aromatic amine is highly nucleophilic, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with halogenated heterocycles (e.g., pyrimidines or quinazolines commonly found in kinase inhibitors).
-
The Ether Linkage: Unlike purely aliphatic carbon chains, the ether oxygen introduces a hydrogen bond acceptor. This subtly improves the aqueous solubility of the final hydrophobic drug construct, a critical factor in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group masks the aliphatic primary amine. This ensures that during the initial coupling of the aniline, the aliphatic amine does not undergo competitive side reactions or polymerization.
Orthogonal reactivity pathway of CAS 246240-10-8 in complex molecule assembly.
Synthesis Methodology and Mechanistic Causality
The synthesis of this building block relies on the selective O-alkylation of 3-aminophenol. The following protocol is adapted from validated literature procedures[2].
Step-by-Step Protocol: Etherification
-
Preparation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 1-aminophenol (207 mg, 1.9 mmol) and 2-(tert-butoxycarbonylamino)ethyl 4-methylbenzenesulfonate (500 mg, 1.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL)[2].
-
Base Addition: Add cesium carbonate (Cs2CO3) (770 mg, 2.2 mmol) to the stirring solution[2].
-
Reaction: Stir the mixture at 20°C for 15 hours[2].
-
Workup: Quench the reaction with distilled water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (eluting with Hexanes/EtOAc) to yield the pure product (approx. 58% yield)[2].
Expertise & Causality:
-
Why use Cs2CO3 instead of K2CO3? Cesium carbonate is selected due to the "cesium effect." The large ionic radius of the cesium cation provides higher solubility in DMF and generates a highly reactive, naked phenoxide anion. This maximizes the kinetics of O-alkylation while actively suppressing unwanted N-alkylation of the aniline.
-
Why use the tosylate leaving group? The 4-methylbenzenesulfonate (tosylate) is a highly stable, crystalline electrophile that offers predictable SN2 kinetics at mild temperatures (20°C)[2]. Using a more reactive but volatile bromide could require elevated temperatures, risking the thermal cleavage of the Boc protecting group.
Step-by-step synthesis workflow of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate.
Application Workflow: PROTAC Linker Assembly
When deploying this molecule as a linker in PROTAC development, the self-validating protocol below ensures high-fidelity coupling and prevents synthetic dead-ends.
Phase 1: Aniline Coupling
-
React the aniline moiety of CAS 246240-10-8 with a target-binding ligand (e.g., a halogenated kinase inhibitor scaffold) using standard SNAr conditions (DIPEA, n-butanol, 120°C) or Buchwald-Hartwig amination (Pd2(dba)3, XPhos, Cs2CO3, dioxane, 100°C).
-
Validation System: LC-MS analysis must confirm the disappearance of the starting mass (m/z 252.3) and the appearance of the target mass + linker. Do not proceed until starting material is <5% to prevent complex purification later.
Phase 2: Boc Deprotection
-
Treat the intermediate conjugate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C, then warm to room temperature for 1 hour.
-
Causality: TFA is preferred over HCl/dioxane if the target scaffold contains acid-sensitive functional groups that might degrade under prolonged exposure to gaseous HCl. DCM acts as a non-coordinating solvent to stabilize the carbocation intermediate formed during Boc cleavage.
Phase 3: E3 Ligase Ligand Conjugation
-
Couple the newly exposed primary aliphatic amine to a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or Cereblon ligand) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Causality: HATU is selected as the coupling reagent because it forms a highly reactive 7-azabenzotriazole active ester. This drives the amidation of the primary amine to completion rapidly, minimizing the risk of epimerization of stereocenters on the delicate E3 ligand.
Conclusion
tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate (CAS 246240-10-8) is a cornerstone reagent in modern medicinal chemistry. By understanding the mechanistic causality behind its synthesis—such as leveraging the cesium effect in etherification—and exploiting its orthogonal reactivity profile, researchers can construct highly complex, targeted therapeutics with precision, high yield, and reproducibility.
